(2-Methoxyquinolin-4-yl)-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]methanone
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Overview
Description
(2-Methoxyquinolin-4-yl)-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline ring, a piperidine ring, and a methanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyquinolin-4-yl)-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the quinoline and piperidine intermediates. The quinoline intermediate can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The piperidine intermediate can be prepared through the hydrogenation of pyridine.
The final step involves the coupling of the quinoline and piperidine intermediates with the methanone group. This can be achieved through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the carbonyl carbon of the methanone group, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyquinolin-4-yl)-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The methoxy group on the quinoline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline derivatives, and substituted quinoline derivatives.
Scientific Research Applications
(2-Methoxyquinolin-4-yl)-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Methoxyquinolin-4-yl)-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
Uniqueness
(2-Methoxyquinolin-4-yl)-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]methanone is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
Properties
IUPAC Name |
(2-methoxyquinolin-4-yl)-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c1-27(16-14-19-9-4-3-5-10-19)20-11-8-15-28(18-20)25(29)22-17-24(30-2)26-23-13-7-6-12-21(22)23/h3-7,9-10,12-13,17,20H,8,11,14-16,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLQNTMBARARTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2CCCN(C2)C(=O)C3=CC(=NC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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